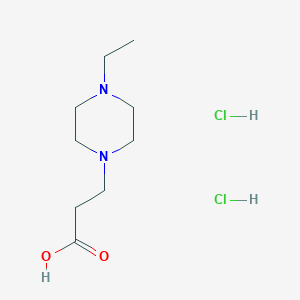
N-(3-Aminophenyl)-3-isopropoxybenzamide
Übersicht
Beschreibung
N-(3-Aminophenyl)-3-isopropoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Amino-substituted benzamide derivatives, closely related to N-(3-Aminophenyl)-3-isopropoxybenzamide, exhibit potent antioxidant properties due to their ability to scavenge free radicals. Electrochemical studies on these compounds, including their oxidation mechanisms, provide insights into their antioxidant activity (Jovanović et al., 2020).
Molecular Structure and Intermolecular Interactions
Research on N-3-hydroxyphenyl-4-methoxybenzamide, a compound structurally similar to this compound, has focused on its molecular structure and the effects of intermolecular interactions. Such studies are crucial for understanding the structural properties and potential applications of these compounds (Karabulut et al., 2014).
Potential Psychoactive Properties
Derivatives of aminobenzamides, which include compounds like this compound, have been studied for their psycho- and neurotropic properties. These studies aim to identify potential new psychoactive substances (Podolsky et al., 2017).
Antiviral and Antiprotozoal Activities
N-Phenylbenzamide derivatives, closely related to this compound, have been synthesized and tested for their antiviral activities, especially against enterovirus 71. Additionally, these compounds have shown promise in antiprotozoal activities, providing a potential pathway for new therapeutic agents (Ji et al., 2013); (Martínez et al., 2014).
Biosensor Applications
Studies have been conducted on the use of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, which is structurally similar to this compound, in biosensors. These biosensors, utilizing modified carbon paste electrodes, are used for the determination of compounds like glutathione, demonstrating the potential of aminobenzamide derivatives in analytical chemistry (Karimi-Maleh et al., 2014).
Crystallography and Polymorph Studies
The crystal structure analysis of N-arylbenzamides, which are closely related to this compound, is important for understanding their physical and chemical properties. Such analysis aids in the development of new materials and drugs (Yasuoka et al., 1969).
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)20-15-8-3-5-12(9-15)16(19)18-14-7-4-6-13(17)10-14/h3-11H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPKFBDQOMOXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)








